molecular formula C14H13NO2 B11520665 N-(4-hydroxy-3-methylphenyl)benzamide

N-(4-hydroxy-3-methylphenyl)benzamide

Cat. No.: B11520665
M. Wt: 227.26 g/mol
InChI Key: WFOWSHGYNMJYTI-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with a hydroxy group at the 4-position and a methyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)benzamide typically involves the condensation of 4-hydroxy-3-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of N-(4-oxo-3-methylphenyl)benzamide

    Reduction: Formation of N-(4-hydroxy-3-methylphenyl)benzylamine

    Substitution: Formation of N-(4-alkoxy-3-methylphenyl)benzamide or N-(4-acetoxy-3-methylphenyl)benzamide

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(4-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
  • 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-(4-hydroxy-3-methylphenyl)benzamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4-hydroxy-3-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-10-9-12(7-8-13(10)16)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17)

InChI Key

WFOWSHGYNMJYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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